2-Iodomelatonin
CAS No.: 93515-00-5
Cat. No.: VC0004238
Molecular Formula: C13H15IN2O2
Molecular Weight: 358.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93515-00-5 |
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Molecular Formula | C13H15IN2O2 |
Molecular Weight | 358.17 g/mol |
IUPAC Name | N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
Standard InChI | InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) |
Standard InChI Key | FJDDSMSDZHURBJ-UHFFFAOYSA-N |
SMILES | CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
Canonical SMILES | CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
Introduction
Chemical and Structural Properties of 2-Iodomelatonin
Molecular Architecture
2-Iodomelatonin features a structural backbone derived from melatonin, with an iodine atom substituted at the 2-position of the indole ring (Fig. 1). This modification enhances receptor binding affinity while maintaining the core elements necessary for melatonin receptor interaction:
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Indole moiety: The 5-methoxyindole group facilitates hydrophobic interactions with receptor pockets .
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Ethylamide side chain: The -acetylethylamine side chain mimics the native melatonin structure, critical for agonist activity .
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Iodine substitution: The 2-iodo group increases molecular rigidity and electron density, optimizing binding to MT1 receptors .
Table 1: Physicochemical Properties of 2-Iodomelatonin
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 358.17 g/mol | |
UV Absorption () | 214 nm, 279 nm | |
Solubility in DMSO | 30 mg/mL | |
Melting Point | 168–170°C |
Synthesis and Radiolabeling
Chemical Synthesis
The synthesis of 2-iodomelatonin typically involves iodination of melatonin precursors. A notable method employs:
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Iodination: Direct electrophilic substitution of melatonin or its protected derivatives using iodine monochloride () in acetic acid .
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Acetylation: Subsequent -acetylation to yield the final product .
Radiolabeling for PET Imaging
Carbon-11-labeled 2-iodomelatonin (-2-iodomelatonin) is synthesized via:
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Carbonylation: Reaction of methyl magnesium bromide with to form -acetyl chloride .
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Acetylation: Coupling with 2-iodo-5-methoxytryptamine, achieving radiochemical yields of 19–32% and specific activities of 300–600 mCi/μmol . This radiotracer enables positron emission tomography (PET) studies of melatonin receptor distribution in vivo .
Pharmacological Profile
Receptor Binding Affinity
2-Iodomelatonin exhibits nanomolar to picomolar affinity for melatonin receptors (Table 2), with marked selectivity for MT1 over MT2 subtypes :
Table 2: Receptor Affinity of 2-Iodomelatonin
Receptor Subtype | Species | (nM) | Assay System | Source |
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MT1 | Human | 0.01–0.07 | CHO/HEK293 cells | |
MT1 | Ovine | 1.0 | Pars tuberalis membranes | |
MT2 | Human | 0.22 | COS7 cells |
Functional Activity
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cAMP Inhibition: 2-Iodomelatonin suppresses forskolin-stimulated cAMP production in MT1-expressing CHO cells with an of 11 pM, 30-fold more potent than melatonin .
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Dopamine Release Modulation: In retinal tissues, 2-iodomelatonin binding correlates with inhibition of calcium-dependent -dopamine release ( nM) .
Metabolic Stability and Toxicology
Pharmacokinetics
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Half-Life: In rats, 2-iodomelatonin demonstrates an elimination half-life () of ~60 minutes, significantly longer than melatonin’s 20–30 minutes .
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Metabolism: Hepatic cytochrome P450 enzymes mediate slow oxidative metabolism, with primary metabolites being 6-hydroxylated and deiodinated derivatives .
Toxicological Evaluation
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Acute Toxicity: LD values exceed 1,000 mg/kg in rodents, indicating low acute toxicity .
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Mutagenicity: Ames tests show no mutagenic effects at concentrations up to 1 mM .
Research Applications
Receptor Localization Studies
2--iodomelatonin binding assays have mapped melatonin receptors in:
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Retina: High-density binding in chicken retinal membranes ( pM) .
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Kidney: Specific binding sites in human renal cortex ( pM) .
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Pineal Gland: Disrupted signaling in amyloid-β-induced neurodegeneration models .
Therapeutic Implications
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